molecular formula C14H18 B12607873 (3-Ethylhex-1-yn-1-yl)benzene CAS No. 918638-82-1

(3-Ethylhex-1-yn-1-yl)benzene

Katalognummer: B12607873
CAS-Nummer: 918638-82-1
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: ICFLHEXIPDXAFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Ethylhex-1-yn-1-yl)benzene is an organic compound with the molecular formula C14H18 It consists of a benzene ring substituted with a 3-ethylhex-1-yn-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylhex-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with an appropriate alkyne precursor under Friedel-Crafts alkylation conditions. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethylhex-1-yn-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

(3-Ethylhex-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves compounds like this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Ethylhex-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species and ultimately the desired products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Eigenschaften

CAS-Nummer

918638-82-1

Molekularformel

C14H18

Molekulargewicht

186.29 g/mol

IUPAC-Name

3-ethylhex-1-ynylbenzene

InChI

InChI=1S/C14H18/c1-3-8-13(4-2)11-12-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3

InChI-Schlüssel

ICFLHEXIPDXAFD-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CC)C#CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.